molecular formula C5H12O B1587225 (S)-(+)-2-Pentanol CAS No. 26184-62-3

(S)-(+)-2-Pentanol

Cat. No. B1587225
CAS RN: 26184-62-3
M. Wt: 88.15 g/mol
InChI Key: JYVLIDXNZAXMDK-YFKPBYRVSA-N
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Description

-(S)-(+)-2-Pentanol, also known as isopentanol, is an organic compound belonging to the family of alcohols. It is a colorless liquid with a slightly sweet odor and is soluble in most organic solvents. It is a versatile compound used in a variety of applications, including as a solvent, intermediate, and reagent in the synthesis of other compounds. It is also used as a pharmaceutical intermediate for the manufacture of drugs.

Scientific Research Applications

  • Synthesis of Antialzheimer’s Drugs

    S-2-pentanol serves as a chiral intermediate in the synthesis of potential antialzheimer’s drugs that inhibit β-amyloid peptide release or its synthesis. The kinetic resolution of (R,S)-2-pentanol using vinyl acetate as an acyl donor was explored, focusing on the kinetics and mechanism of the reaction. Novozyme 435 was identified as an efficient catalyst in this process (Sontakke & Yadav, 2011).

  • Biofuel Production

    Pentanol isomers like 2-methyl-1-butanol and 3-methyl-1-butanol, which include S-2-pentanol, have potential applications as biofuels. These isomers are natural by-products of microbial fermentations and have been produced through metabolic engineering. Although current production levels are low for industrial applications, this approach shows promise for future breakthroughs in production efficiency (Cann & Liao, 2009).

  • Diesel Engine Fuel

    S-2-pentanol has been studied for its effects on the combustion and emission characteristics of diesel engines. It was found to improve the indicated thermal efficiency and reduce soot emissions, with potential for better combustion and emission characteristics (Li et al., 2015).

  • Combustion and Emission Characteristics in Engines

    Research has also focused on the performance, emission, and combustion characteristics of engines using blends of pentanol and diesel. These studies provide insights into optimizing engine performance and emissions without significant modifications to the engine (Imdadul et al., 2016).

  • Thermal Decomposition and Combustion Modeling

    Studies on the thermal decomposition of pentanol and its isomers have been conducted to provide kinetic data for major decomposition channels, valuable for developing detailed kinetic models for pentanol combustion (Zhao et al., 2012).

properties

IUPAC Name

(2S)-pentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVLIDXNZAXMDK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901044955
Record name (+)-2-Pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901044955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-2-Pentanol

CAS RN

26184-62-3
Record name (+)-2-Pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26184-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-2-Pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901044955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-pentan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.527
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Pentanol, (2S)
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

126 g of α-ethylacrolein, 300 g of a 30% strength aqueous solution of formaldehyde, 1 g of hydroquinone and 350 g of 1,4-dioxane were combined at 25° C to give a solution. After about 2 hours, 120 g of this solution, which had a pH value of 2-3, were hydrogenated as in Example 1. Analysis of the hydrogenated product gave 55.9% of 2-ethyl-2-methylpropane-1,3-diol and 34% of methylbutanol, relative to the α-ethylacrolein employed.
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
120 g
Type
reactant
Reaction Step Four
Quantity
350 g
Type
solvent
Reaction Step Five
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
441
Citations
Z Wu, X Li, F Li, H Yue, C He, F Xie, Z Wang - RSC Advances, 2014 - pubs.rsc.org
The lipase-incorporated nanoflower was prepared and used for resolution of (R,S)-2-pentanol with vinyl acetate as an acyl donor in organic solvents. SEM images indicated that the …
Number of citations: 35 pubs.rsc.org
Y Wang, Q Li, Z Zhang, J Ma, Y Feng - Journal of Molecular Catalysis B …, 2009 - Elsevier
The thermophilic lipase QLM-catalyzed resolution of (R, S)-2-octanol and (R, S)-2-pentanol via transesterification was carried out in various organic solvents, and the solvent effects on …
Number of citations: 34 www.sciencedirect.com
JB Sontakke, GD Yadav - Industrial & engineering chemistry …, 2011 - ACS Publications
… S-2-pentanol is a chiral intermediate in the synthesis of several potential antialzheimer’s drugs that inhibit β-amyloid peptide release or its synthesis. The present work focuses on the …
Number of citations: 34 pubs.acs.org
S Kühn, G Sluyter, MA Christlieb, R Heils… - Industrial & …, 2017 - ACS Publications
In situ separation of a chiral target compound is realized for the first time as distillate on top of an integrated biocatalytic batch reactive distillation column. The applied reaction system is …
Number of citations: 11 pubs.acs.org
L Hu, S Qiu, Y Dai, L Tian, C Wei - Foods, 2022 - mdpi.com
The enantiomeric contents of 2-pentanol of Baijiu were analyzed by liquid-liquid extraction (LLE) coupled with gas chromatography-mass spectrometry (GC-MS) using β-cyclodextrin as …
Number of citations: 3 www.mdpi.com
AS Malyemez, E Bayraktar… - Turkish Journal of …, 2017 - degruyter.com
… Enzim olarak Novozyme 435, açil verici olarak vinilbütirat kullanımı ile 30 dakikada S-2-pentanol için %99 enantiyomerik aşırılığa ve %50 dönüşüme ulaşılmıştır. RSM ile başlangıç …
Number of citations: 4 www.degruyter.com
RN Patel, A Banerjee, V Nanduri… - Journal of the …, 2000 - Wiley Online Library
… antarctica lipase B catalyzed acylations and the desired S-2-pentanol remained unreacted in the reaction mixture, we concentrated our efforts only on the isolation of the desired S-(+)-2-…
Number of citations: 63 aocs.onlinelibrary.wiley.com
JS Baxley, JR Wells - International journal of chemical kinetics, 1998 - Wiley Online Library
The relative rate technique has been used to measure the hydroxyl radical (OH) reaction rate constant of +2‐butanol (2BU, CH 3 CH 2 CH(OH)CH 3 ) and 2‐pentanol (2PE, CH 3 CH 2 …
Number of citations: 56 onlinelibrary.wiley.com
M Noël, P Lozano, M Vaultier, JL Iborra - Biotechnology letters, 2004 - Springer
… In fact, the S-2-pentyl propionate product was never detected; even if specific reactions with pure S-2-pentanol (R or S) were carried out, demonstrating the excellent enantioselectivity of …
Number of citations: 65 link.springer.com
T Nabeshima, A Hashiguchi, T Saiki… - Angewandte …, 2002 - Wiley Online Library
General Procedure (Oxidation): NAD(83.58 Â 10À3 mmol) or NAD models 1 or 4 and HLADH (10 units) were placed in a 10-mL Schlenk flask, and Schlenk techniques were used to …
Number of citations: 38 onlinelibrary.wiley.com

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